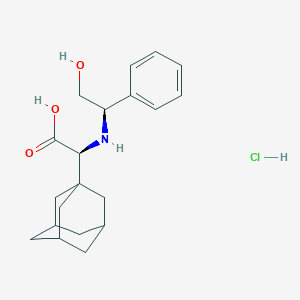

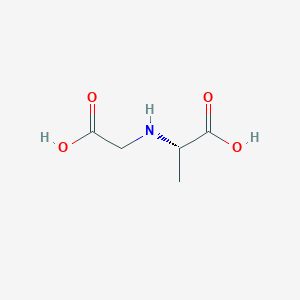

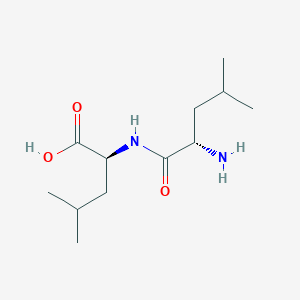

![molecular formula C14H8F3NS B152538 2-[3-(三氟甲基)苯基]-1,3-苯并噻唑 CAS No. 133389-19-2](/img/structure/B152538.png)

2-[3-(三氟甲基)苯基]-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a trifluoromethyl group are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other chemicals. For example, the synthesis of a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds was carried out via a Vilsmeier–Haack formylation .Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations. For example, the reaction of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid with acetic anhydride led to the formation of 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by specific values. For example, the density of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is 1.5±0.1 g/cm3 .科学研究应用

Agrochemical Industry

Trifluoromethylpyridines (TFMP) and its derivatives are key structural ingredients for the development of many agrochemical compounds. They are used in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Organic Light-Emitting Diodes

The compounds 1 – 3 possessed high thermal stability and proper frontier-energy levels, which make them suitable as host materials for blue organic light-emitting diodes .

Herbicidal Activities

3-Trifluoromethylphenol, a compound with a trifluoromethyl group like the one in your compound, can be used for the preparation of potassium methyl 1-(substituted phenoxyacetoxy)alkylphosphonate, which has herbicidal activities .

Antithrombotics and Lipoxygenase Inhibitors

2-(Trifluoromethyl)phenylacetic acid, another compound with a trifluoromethyl group, has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .

Suzuki-Coupling Reactions

2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Electrochemical-Frustrated Lewis Pair Activation of H2

Three structural isomers of tris {bis (trifluoromethyl)phenyl}borane have been studied as the acidic component of frustrated Lewis pairs. While the 3,5-substituted isomer is already known to heterolytically cleave H2 to generate a bridging-hydride; ortho-substituents in the 2,4- and 2,5-isomers quench such reactivity through electron donation into the vacant boron p z orbital and steric blocking of the boron centre .

Growth Inhibitors of Drug-Resistant Bacteria

This article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives. Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Optoelectronic Applications

Organic crystals possess interesting features for optoelectronic applications in comparison with their inorganic counterparts. They are lighter, present different morphologies and very importantly, their properties can be tuned at the molecular level thanks to the opportunities offered by organic synthesis .

安全和危害

未来方向

属性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NS/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFPJZNMVMPDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396375 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole | |

CAS RN |

133389-19-2 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

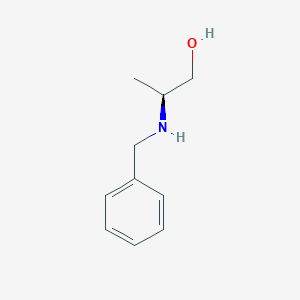

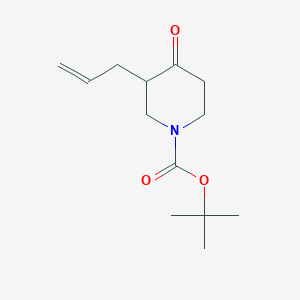

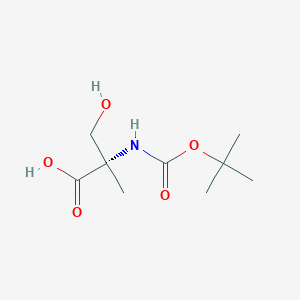

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)

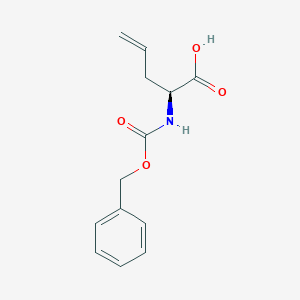

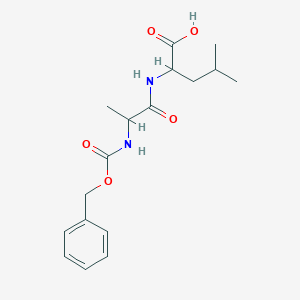

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)